Hydrogen Bond Donor Capacity Doubles Relative to the Non-Hydroxylated 4-Carboxylate Analog
The 6-hydroxy substituent on the target compound introduces a phenolic hydrogen bond donor that is absent in the closest commercially available analog, methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 68066-85-3). Computed molecular descriptors from PubChem show the target compound has a hydrogen bond donor count of 2 versus 1 for the comparator, alongside a hydrogen bond acceptor count of 4 versus 3 [1]. This additional HBD capacity is structurally analogous to the A-ring phenol of 17β-estradiol and is a conserved pharmacophoric element across clinically relevant SERMs including raloxifene and 4-hydroxytamoxifen [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2; HBA = 4; TPSA = 58.6 Ų; XLogP3 = 1.5 |
| Comparator Or Baseline | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 68066-85-3): HBD = 1; HBA = 3; TPSA = 38.3 Ų; XLogP3 = 1.9 |
| Quantified Difference | HBD: +1 (2× increase); TPSA: +20.3 Ų (+53%); XLogP3: −0.4 log units (increased hydrophilicity) |
| Conditions | Computed properties from PubChem (Cactvs 3.4.6.11 / XLogP3 3.0); no experimental determination available for target compound |
Why This Matters
The doubled HBD capacity and 53% larger TPSA predict measurably different solubility, permeability, and target engagement profiles, making the target compound functionally non-interchangeable with the non-hydroxylated analog in any biological assay or synthetic pathway requiring phenolic reactivity.
- [1] PubChem Compound Summary for CID 105460136 (Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate) and CID 10631570 (Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate). National Center for Biotechnology Information. Computed properties: Cactvs 3.4.6.11, XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/105460136; https://pubchem.ncbi.nlm.nih.gov/compound/10631570 (accessed 2026-05-01). View Source
- [2] Wallace OB, Lauwers KS, Jones SA, Dodge JA. Tetrahydroquinoline-based selective estrogen receptor modulators (SERMs). Bioorg Med Chem Lett. 2003 Jun 2;13(11):1907-10. doi: 10.1016/S0960-894X(03)00306-8. View Source
